molecular formula C15H12N2O2S2 B11803487 4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole

4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole

Cat. No.: B11803487
M. Wt: 316.4 g/mol
InChI Key: ZSKDODYLIQBJKM-UHFFFAOYSA-N
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Description

4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a biphenyl group and a methylsulfonyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole typically involves the reaction of biphenyl derivatives with thiadiazole precursors. One common method involves the use of biphenyl-4-carboxylic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.

    Substitution: The biphenyl and thiadiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted biphenyl and thiadiazole derivatives.

Scientific Research Applications

4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-ol
  • 4-Methylsulfonyl-substituted piperidine urea compounds
  • 4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid

Uniqueness

4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole is unique due to the presence of both a biphenyl group and a thiadiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further distinguish it from other similar compounds .

Properties

Molecular Formula

C15H12N2O2S2

Molecular Weight

316.4 g/mol

IUPAC Name

5-methylsulfonyl-4-(4-phenylphenyl)thiadiazole

InChI

InChI=1S/C15H12N2O2S2/c1-21(18,19)15-14(16-17-20-15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

ZSKDODYLIQBJKM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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